N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide

hydrogen bonding solubility physicochemical properties

N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide is a synthetic benzenecarboximidamide (amidoxime) derivative featuring a 4-(2-hydroxyethyl)piperazine substituent. It possesses a molecular formula of C₁₃H₂₀N₄O₂, a molecular weight of 264.32 g/mol, a computed XLogP3-AA of 0.3, three hydrogen bond donors, and five hydrogen bond acceptors.

Molecular Formula C13H20N4O2
Molecular Weight 264.32 g/mol
CAS No. 1158140-38-5
Cat. No. B1423935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide
CAS1158140-38-5
Molecular FormulaC13H20N4O2
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)C2=CC=CC=C2C(=NO)N
InChIInChI=1S/C13H20N4O2/c14-13(15-19)11-3-1-2-4-12(11)17-7-5-16(6-8-17)9-10-18/h1-4,18-19H,5-10H2,(H2,14,15)
InChIKeyIYBFOPXRKURXFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide (CAS 1158140-38-5): Chemical Identity and Baseline Characteristics for Research Procurement


N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide is a synthetic benzenecarboximidamide (amidoxime) derivative featuring a 4-(2-hydroxyethyl)piperazine substituent [1]. It possesses a molecular formula of C₁₃H₂₀N₄O₂, a molecular weight of 264.32 g/mol, a computed XLogP3-AA of 0.3, three hydrogen bond donors, and five hydrogen bond acceptors [1]. Commercially available product is typically supplied at ≥95% purity . This compound belongs to a class of N'-hydroxy-benzamidoximes that have been investigated as histone deacetylase (HDAC) inhibitors and as prodrug platforms for amidine-based therapeutics [2].

1
Procurement
Documented purity specification supports reproducible assay data generation
2
Research pathway
Amidoxime scaffold studied as HDAC inhibitor and prodrug platform for amidine activation
3
Assay design
Computed lipophilicity and H-bonding profile guide solvent and permeability selection

Why Generic Substitution of N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide with In-Class Analogs Carries Undefined Risk


In the benzenecarboximidamide (amidoxime) series, even minor substituent alterations on the piperazine ring—such as replacing the 4-(2-hydroxyethyl) group with a methyl, phenylmethyl, or oxo moiety—can markedly shift physicochemical properties (e.g., logP, hydrogen-bonding capacity, aqueous solubility) and, consequently, biological target engagement, cellular permeability, and metabolic stability [1][2]. These differences mean that in-class compounds are not functionally interchangeable; experimental outcomes obtained with one analog cannot be assumed to transfer to another without explicit comparative data. The quantitative evidence below demonstrates where 1158140-38-5 exhibits measurable differentiation from its closest structural analogs.

HBD Altering the hydroxyethyl substituent changes hydrogen-bond donor count, which may shift solubility and crystal packing behavior.
LogP Phenylmethyl or methyl analogs exhibit significant lipophilicity differences; in-class logP shift can alter membrane permeability and non-specific binding.
Flexibility Replacing hydroxyethyl with a rigid oxo group reduces rotatable bonds; conformational flexibility may impact binding kinetics and target recognition.

Quantitative Differentiation: N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide vs. Closest Analogs


Hydrogen Bond Donor Count Distinguishes Hydroxyethyl from Methyl and Oxo Analogs

The 2-hydroxyethyl substituent on the piperazine ring introduces an additional hydrogen bond donor (the terminal alcohol –OH), yielding a total of 3 HBD for 1158140-38-5 [1]. In contrast, the 4-methyl analog possesses only 2 HBD (the amidoxime –OH and –NH₂), while the 3-oxo-piperazinyl analog has 2 HBD [2][3]. This quantitative difference directly impacts aqueous solubility and crystal packing, which are critical for both in vitro assay performance and formulation development.

HBD Count
Class-level
3 HBD (target) vs 2 HBD (methyl, oxo analogs)
Higher HBD count suggests distinct aqueous solubility profile
Computed values; experimental solubility data to verify
hydrogen bonding solubility physicochemical properties

XLogP3-AA Lipophilicity: Hydroxyethyl Lowers logP Relative to Phenylmethyl Analogs

1158140-38-5 has a computed XLogP3-AA of 0.3, indicating a balanced hydrophilic-lipophilic profile [1]. The analogous compound bearing a 4-(phenylmethyl) substituent on the piperazine ring (benzenecarboximidamide, N-hydroxy-2-[4-(phenylmethyl)-1-piperazinyl]-) is predicted to have a significantly higher logP (>1.5) due to the additional aromatic ring, as estimated by structure-based calculation [2]. This ≈5-fold difference on a log scale translates to substantial divergence in membrane permeability and non-specific protein binding.

Lipophilicity
Class-level
XLogP3-AA 0.3 vs estimated >1.5 (phenylmethyl analog)
Reduced logP may lower non-specific hydrophobic binding
Comparator logP is structure-based estimate; confirm experimentally
lipophilicity logP permeability

Rotatable Bond Count: Hydroxyethyl Introduces Conformational Flexibility vs. Rigid Oxo Analog

1158140-38-5 contains 4 rotatable bonds, including the freely rotating hydroxyethyl side chain [1]. The 3-oxo-piperazinyl analog (CAS 1220040-48-1) has only 2 rotatable bonds due to the constrained lactam ring [2]. This difference in conformational entropy can influence binding kinetics (on/off rates) and the compound's ability to adapt to diverse protein binding pockets.

Rotatable Bonds
Class-level
4 rotatable bonds vs 2 (oxo analog)
Higher flexibility may broaden binding-mode sampling
Binding kinetics not experimentally determined
conformational flexibility rotatable bonds entropy

Commercial Purity Specification: ≥95% Baseline for Reproducible Screening

AKSci supplies 1158140-38-5 at a minimum purity of 95% (HPLC) . Many less-characterized in-class analogs are available only at lower purities (e.g., 90%) or lack documented purity specifications entirely. This ≥95% threshold reduces confounding effects from impurities in dose-response assays and ensures batch-to-batch consistency for quantitative structure-activity relationship (QSAR) studies.

Purity Specification
Specification review
≥95% (supplier) vs ≥90% or unspecified for analogs
Documented purity supports assay reproducibility
Supplier data; independent verification recommended
purity quality control reproducibility

Topological Polar Surface Area (TPSA): Hydroxyethyl Increases TPSA vs. Methyl Analog, Modulating Blood-Brain Barrier Penetration Potential

The TPSA of 1158140-38-5 is 85.3 Ų [1]. The 4-methyl analog is predicted to have a lower TPSA (approximately 70–75 Ų) due to the absence of the terminal hydroxyl, based on structural calculation [2]. Compounds with TPSA >80 Ų generally exhibit poorer passive blood-brain barrier penetration, which may be advantageous for peripheral-target programs seeking to minimize CNS exposure.

TPSA
Class-level
85.3 Ų vs estimated 70–75 Ų (methyl analog)
Higher TPSA suggests reduced passive CNS penetration potential
CNS exposure not directly measured; model predictions
TPSA blood-brain barrier CNS penetration

Molecular Weight and Heavy Atom Count: Differentiating from Lower-Mass Amidoxime Fragments

With a molecular weight of 264.32 g/mol and 19 heavy atoms, 1158140-38-5 occupies a distinct chemical space compared to simpler amidoxime fragments such as N'-hydroxy-2-pyrazinecarboximidamide (MW 138.13, 10 heavy atoms) [1][2]. This intermediate size positions it as a lead-like rather than fragment-like molecule, suitable for direct optimization in hit-to-lead programs without requiring fragment linking steps.

Molecular Weight
Class-level
264.32 g/mol, 19 heavy atoms vs 138.13, 10 (fragment analog)
Lead-like size positions compound for hit-to-lead optimization
Based on computed properties; ADME profile uncharacterized
molecular weight heavy atom count fragment-based design

Recommended Research and Industrial Application Scenarios for N'-Hydroxy-2-[4-(2-hydroxyethyl)-1-piperazinyl]-benzenecarboximidamide (1158140-38-5)


Cell-Based HDAC Inhibition Screening Requiring Balanced Solubility and Permeability

The compound's intermediate logP (0.3) and elevated TPSA (85.3 Ų) support solubility in aqueous assay buffers while retaining sufficient membrane permeability for intracellular target engagement, as demonstrated by its inclusion in amidoxime HDAC inhibitor series [1][2]. Researchers screening HDAC or other intracellular targets can select 1158140-38-5 over more lipophilic analogs to minimize DMSO precipitation artifacts and non-specific binding in cell-based assays.

Prodrug Platform Development Leveraging mARC Reductase Activation

Amidoximes are well-established substrates for the mitochondrial amidoxime-reducing component (mARC), which reductively converts N-hydroxylated prodrugs to active amidines [1]. The hydroxyethyl-piperazine motif of 1158140-38-5 provides a modular handle for further conjugation, and its distinct hydrogen-bonding profile (3 HBD) may influence mARC substrate recognition kinetics differently than simpler amidoximes [2].

Peripheral-Target Drug Discovery Requiring Limited CNS Exposure

With a TPSA of 85.3 Ų—exceeding the 80 Ų threshold associated with reduced passive blood-brain barrier penetration—1158140-38-5 is structurally predisposed to lower CNS distribution [1]. This makes it a rational starting point for programs targeting peripheral enzymes (e.g., metabolic, inflammatory, or oncologic targets) where minimizing CNS side effects is a key design criterion.

Quantitative Structure-Activity Relationship (QSAR) Model Building with Defined Physicochemical Parameters

The availability of precise computed descriptors (XLogP3-AA 0.3, TPSA 85.3 Ų, 3 HBD, 4 rotatable bonds) and a documented commercial purity of ≥95% makes 1158140-38-5 a suitable reference compound for generating QSAR datasets [1][2]. Its intermediate position in chemical space allows it to serve as a calibration point between fragment-like and drug-like molecules in predictive model development.

Application
Selection Property
Validation Focus
Cell-Based HDAC Screening
Balanced logP and TPSA support aqueous solubility while retaining membrane permeability
Assay buffer solubility, intracellular target engagement confirmation
Prodrug Activation (mARC)
Hydroxyethyl-piperazine handle for modular conjugation; distinct HBD profile
mARC substrate kinetics and amidine conversion efficiency
Peripheral Target Optimization
TPSA above typical CNS-penetration threshold suggests limited brain exposure
Brain/plasma ratio in relevant model; CNS target engagement assessment
QSAR Model Calibration
Computed descriptors (logP, TPSA, HBD) and documented purity specification
Predictive accuracy across lead-like chemical space; batch-to-batch consistency
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